Tau Peptide (45-73) (Exon 2/Insert 1 Domain) Trifluoroacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

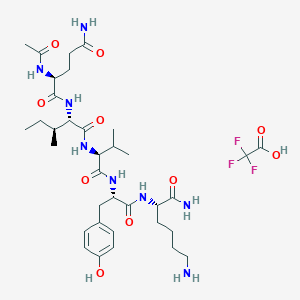

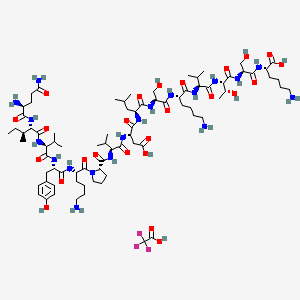

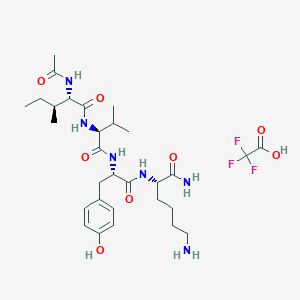

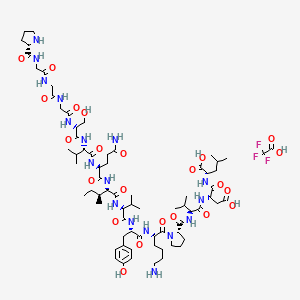

Tau Peptide (45-73) (Exon 2/Insert 1 Domain) is a 29-amino acid long peptide derived from the Exon 2/Insert 1 domain . It belongs to the microtubule-associated protein (MAP) family and is involved in the pathogenesis of Alzheimer’s disease . In the human brain, there are six TAU isoforms ranging from 352 to 441 amino acids in length .

Synthesis Analysis

Pyroglutamyl (pGlu) peptides may spontaneously form when either Glutamine (Q) or Glutamic acid (E) is located at the sequence N-terminus . The conversion of Q or E to pGlu is a natural occurrence and in general it is believed that the hydrophobic γ-lactam ring of pGlu may play a role in peptide stability against gastrointestinal proteases .Molecular Structure Analysis

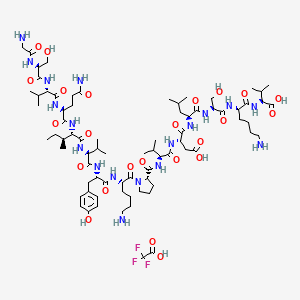

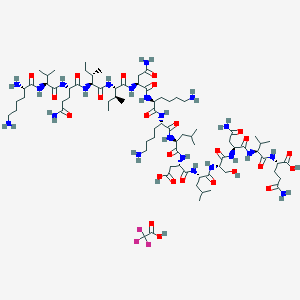

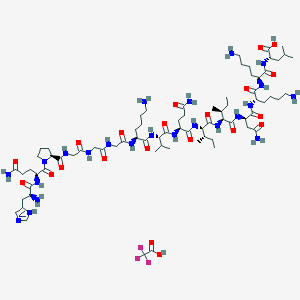

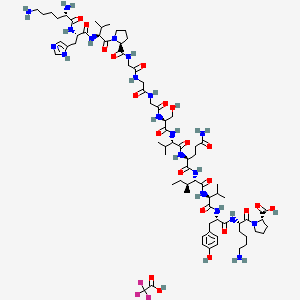

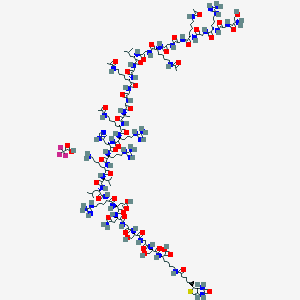

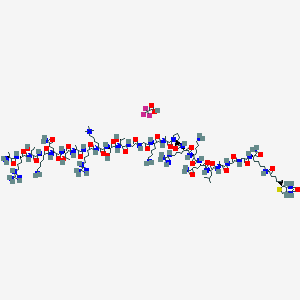

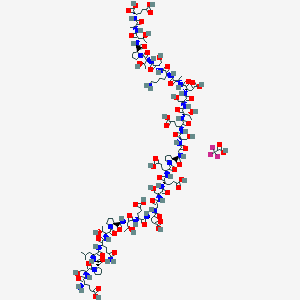

The molecular formula of Tau Peptide (45-73) (Exon 2/Insert 1 Domain) is C120H189N31O57 . Its molecular weight is 2977.97 Da .Wissenschaftliche Forschungsanwendungen

Alzheimer’s Disease Research

Tau Peptide (45-73) belongs to the microtubule-associated protein (MAP) family and is involved in the pathogenesis of Alzheimer’s disease . It can be used in research to understand the role of Tau proteins in Alzheimer’s and develop potential treatments .

Neurological Disorder Studies

The Tau Peptide (45-73) is derived from the Exon 2/Insert 1 domain, which is found in six Tau isoforms in the human brain . This peptide can be used in studies to understand the function of these isoforms and their role in various neurological disorders .

Protein Phosphorylation Research

Phosphorylated residues 68, 69, and 71 of this sequence have been identified on the transformed PHF-tau (paired helical filament-tau) . This makes the Tau Peptide (45-73) a valuable tool in researching protein phosphorylation processes .

Microtubule Dynamics Studies

Tau proteins, including Tau Peptide (45-73), belong to the MAP family and are involved in microtubule dynamics . This peptide can be used in research to understand the role of Tau proteins in microtubule assembly and stability .

Peptide Stability Research

The Tau Peptide (45-73) can spontaneously form Pyroglutamyl (pGlu) peptides when either Glutamine (Q) or Glutamic acid (E) is located at the sequence N-terminus . This property can be used in research to understand peptide stability against gastrointestinal proteases .

Biomarker Research

Given its involvement in Alzheimer’s disease and other neurological disorders, Tau Peptide (45-73) can be used in biomarker research. It can help in the development of diagnostic tools for early detection of these diseases .

Wirkmechanismus

Target of Action

The primary target of the Tau Peptide (45-73) (Exon 2/Insert 1 Domain) Trifluoroacetate is the Tau protein . Tau proteins belong to the microtubule-associated protein (MAP) family and are involved in the pathogenesis of Alzheimer’s disease . This peptide is a sequence of the so-called “projection domain” of tau .

Biochemical Pathways

The Tau Peptide (45-73) (Exon 2/Insert 1 Domain) Trifluoroacetate affects the biochemical pathways related to the Tau protein. The Tau protein is involved in the stabilization of microtubules in the neurons . When Tau proteins are hyperphosphorylated, they can aggregate and form neurofibrillary tangles, a hallmark of Alzheimer’s disease . .

Result of Action

It is known that the peptide interacts with the Tau protein, potentially affecting its phosphorylation state . This could influence the formation of neurofibrillary tangles, which are associated with neurodegenerative disorders like Alzheimer’s disease .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C120H189N31O57.C2HF3O2/c1-50(2)40-66(139-110(197)75-18-13-37-149(75)117(204)73(49-156)142-96(183)58(122)21-29-81(165)166)104(191)131-60(22-28-78(123)162)102(189)146-92(56(8)160)118(205)150-38-15-20-77(150)112(199)145-91(55(7)159)114(201)134-62(24-31-83(169)170)100(187)137-67(41-87(177)178)97(184)124-43-79(163)128-69(45-152)105(192)132-61(23-30-82(167)168)99(186)135-64(26-33-85(173)174)116(203)148-36-12-17-74(148)109(196)125-44-80(164)129-70(46-153)106(193)133-63(25-32-84(171)172)101(188)143-90(54(6)158)115(202)141-71(47-154)107(194)138-68(42-88(179)180)103(190)126-51(3)94(181)130-59(16-10-11-35-121)98(185)140-72(48-155)108(195)147-93(57(9)161)119(206)151-39-14-19-76(151)111(198)144-89(53(5)157)113(200)127-52(4)95(182)136-65(120(207)208)27-34-86(175)176;3-2(4,5)1(6)7/h50-77,89-93,152-161H,10-49,121-122H2,1-9H3,(H2,123,162)(H,124,184)(H,125,196)(H,126,190)(H,127,200)(H,128,163)(H,129,164)(H,130,181)(H,131,191)(H,132,192)(H,133,193)(H,134,201)(H,135,186)(H,136,182)(H,137,187)(H,138,194)(H,139,197)(H,140,185)(H,141,202)(H,142,183)(H,143,188)(H,144,198)(H,145,199)(H,146,189)(H,147,195)(H,165,166)(H,167,168)(H,169,170)(H,171,172)(H,173,174)(H,175,176)(H,177,178)(H,179,180)(H,207,208);(H,6,7)/t51-,52-,53+,54+,55+,56+,57+,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,89-,90-,91-,92-,93-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INCXLOWXASGOHX-ACEKMTPMSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)N2CCCC2C(=O)NCC(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)N3CCCC3C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C4CCCN4C(=O)C(CO)NC(=O)C(CCC(=O)O)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)N)O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C122H190F3N31O59 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3092.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tau Peptide (45-73) (Exon 2/Insert 1 Domain) Trifluoroacetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.